3-Methoxythiophene-2-sulfonamide

Übersicht

Beschreibung

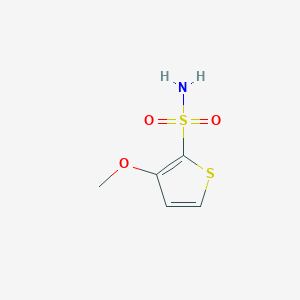

3-Methoxythiophene-2-sulfonamide is an organic compound with the molecular formula C5H7NO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Wirkmechanismus

Target of Action

3-Methoxythiophene-2-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Based on the known actions of sulfonamides, it can be inferred that this compound may interact with its targets (such as carbonic anhydrase and dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of carbonic anhydrase could affect fluid balance and pH regulation in the body . Similarly, inhibition of dihydropteroate synthetase could disrupt the synthesis of folate, a vital nutrient for cell growth and division .

Pharmacokinetics

As a sulfonamide, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific physiological processes it influences through its inhibition of target enzymes. Potential effects could include altered fluid balance due to carbonic anhydrase inhibition, or disrupted cell growth and division due to interference with folate synthesis .

Biochemische Analyse

Biochemical Properties

3-Methoxythiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The compound’s sulfonamide group is known to interact with enzymes such as carbonic anhydrase, leading to inhibition of its activity . Additionally, this compound can bind to proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. The compound’s sulfonamide group is particularly effective in inhibiting enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in cellular function . High doses of this compound can also result in toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s sulfonamide group can inhibit enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of cells . Additionally, this compound can affect the levels of specific metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxythiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxythiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Activity : Sulfonamides have historically been used as antibacterial agents. 3-Methoxythiophene-2-sulfonamide may exhibit similar properties by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby disrupting bacterial growth .

Anticancer Properties : Research indicates that derivatives of sulfonamides can act as potent inhibitors of various cancer-related pathways. For instance, compounds with similar structures have shown effectiveness against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as blocking the PI3K/AKT/mTOR signaling pathway .

Anti-inflammatory Effects : Some studies suggest that sulfonamide compounds may possess anti-inflammatory properties, potentially modulating signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain sulfonamide derivatives could significantly inhibit the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of these compounds in cancer treatment .

- Electrochemical Detection : Research has shown that poly(3-methylthiophene) electrodes can effectively detect various sulfonamide compounds, including this compound. This application is particularly relevant in veterinary medicine for monitoring drug residues in animal products .

- Endothelin-Mediated Disorders : Sulfonamides have been identified as potential therapeutic agents for treating endothelin-mediated disorders such as hypertension and heart disease. Compounds with similar structures have exhibited properties that allow them to act as endothelin antagonists, making them suitable candidates for clinical use .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description |

|---|---|

| Antibacterial Activity | Inhibition of bacterial growth by disrupting folate synthesis pathways. |

| Anticancer Properties | Induction of apoptosis and inhibition of cell proliferation in cancer cell lines through various mechanisms. |

| Anti-inflammatory Effects | Modulation of inflammatory signaling pathways. |

| Electrochemical Detection | Use in detecting sulfonamide residues in veterinary medicine via electrochemical methods. |

| Endothelin-Mediated Disorders | Potential treatment for hypertension and heart diseases by acting as endothelin antagonists. |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-sulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-Methylthiophene-2-sulfonamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties.

2-Aminothiophene-3-sulfonamide: The position of the sulfonamide group is different, which can influence its chemical behavior and applications

Uniqueness

3-Methoxythiophene-2-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the thiophene ring.

Biologische Aktivität

3-Methoxythiophene-2-sulfonamide is a synthetic compound belonging to the class of heterocyclic sulfonamides, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

This compound can be synthesized through various methods, primarily involving the reaction of thiophene derivatives with sulfonyl chlorides. The compound's structure allows it to participate in typical reactions for sulfonamides, which can be modified to enhance pharmacological properties or create derivatives for further study.

Key Properties:

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight: 173.22 g/mol

- Solubility: Soluble in polar solvents such as water and DMSO.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes within biological systems. Sulfonamides, including this compound, often act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains by disrupting folate synthesis pathways .

Anticancer Potential

Recent investigations into the anticancer properties of thiophene sulfonamides have revealed promising results. Specifically, compounds related to this compound have been tested against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 8.39 μM to 21.15 μM, indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Sulfonamides have also been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators. This activity is crucial in developing treatments for inflammatory diseases .

Case Studies and Research Findings

-

Antibacterial Efficacy Study:

A study examined the antibacterial effects of various thiophene sulfonamides, including derivatives of this compound against Gram-positive and Gram-negative bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL . -

Cytotoxicity Assay:

In vitro assays using MTT showed that modifications in the structure of thiophene sulfonamides could enhance their cytotoxicity against cancer cell lines. For example, a derivative exhibited over 60% cytotoxicity at 100 μM concentration against MCF-7 cells, suggesting potential for further development as an anticancer agent . -

Molecular Docking Studies:

Molecular docking simulations indicated that this compound could effectively bind to targets involved in cancer proliferation pathways, such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII. These interactions suggest a multi-target approach in its anticancer mechanism .

Eigenschaften

IUPAC Name |

3-methoxythiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRQYAZHUZLDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297347 | |

| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-28-1 | |

| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonamide, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.